

Synthesis of N-(4-bromophenyl)urea from p-Bromoaniline: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)urea

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Abstract

This document provides a detailed protocol for the synthesis of **N-(4-bromophenyl)urea**, a key intermediate in the development of various pharmaceutical compounds and agrochemicals. The synthesis is achieved through the reaction of p-bromoaniline with sodium cyanate in an acidic aqueous solution. This method is reliable, scalable, and yields a product of high purity. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug discovery.

Introduction

N-aryl ureas are an important class of organic compounds with a wide range of biological activities. **N-(4-bromophenyl)urea**, in particular, serves as a crucial building block in the synthesis of various biologically active molecules, including insecticides and anticonvulsant agents.^{[1][2]} The synthesis described herein involves the reaction of p-bromoaniline with an alkali metal cyanate, a well-established and efficient method for the preparation of substituted phenylureas.^{[1][3]}

Reaction Scheme

The overall reaction for the synthesis of **N-(4-bromophenyl)urea** from p-bromoaniline is as follows:

Caption: General reaction scheme for the synthesis of **N-(4-bromophenyl)urea**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **N-(4-bromophenyl)urea**.

Parameter	Value	Reference
Reactants		
p-Bromoaniline (Molar Mass: 172.03 g/mol)	86 g (0.5 mol)	[3]
Sodium Cyanate (Molar Mass: 65.01 g/mol)	65 g (1.0 mol)	[3]
Glacial Acetic Acid	240 mL	[3]
Water	480 mL + 450 mL	[3]
Product		
N-(4-bromophenyl)urea (Molar Mass: 215.05 g/mol)	[4]	
Yield		
Crude Yield	95-100 g (88-93%)	[3]
Recrystallized Yield	~65% recovery	[3]
Physical Properties		
Appearance	White crystalline powder/lustrous white prisms	[3]
Melting Point	225–227 °C	[3][4]
Spectroscopic Data		
¹ H NMR (399.95 MHz, DMSO-d ₆)	δ 5.91 (s, 2H, NH ₂), 7.38 (s, 4H, C ₆ H ₄), 8.66 (s, 1H, NH)	[5]
¹³ C{ ¹ H} NMR (100.58 MHz, DMSO-d ₆)	δ 112.22 (Cipso), 119.52 (2CH), 131.18 (2CH), 139.89 (Cipso), 155.70 (C=O)	[5]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

- p-Bromoaniline ($\text{C}_6\text{H}_5\text{BrN}$)
- Sodium cyanate (NaOCN) or Potassium cyanate (KOCN)
- Glacial acetic acid (CH_3COOH)
- Deionized water
- Ethanol (for recrystallization)

Equipment:

- 2-L beaker
- Stirring apparatus (magnetic stirrer and stir bar or mechanical stirrer)
- Heating mantle or water bath
- Thermometer
- Buchner funnel and filter flask
- Filter paper
- Drying oven or desiccator

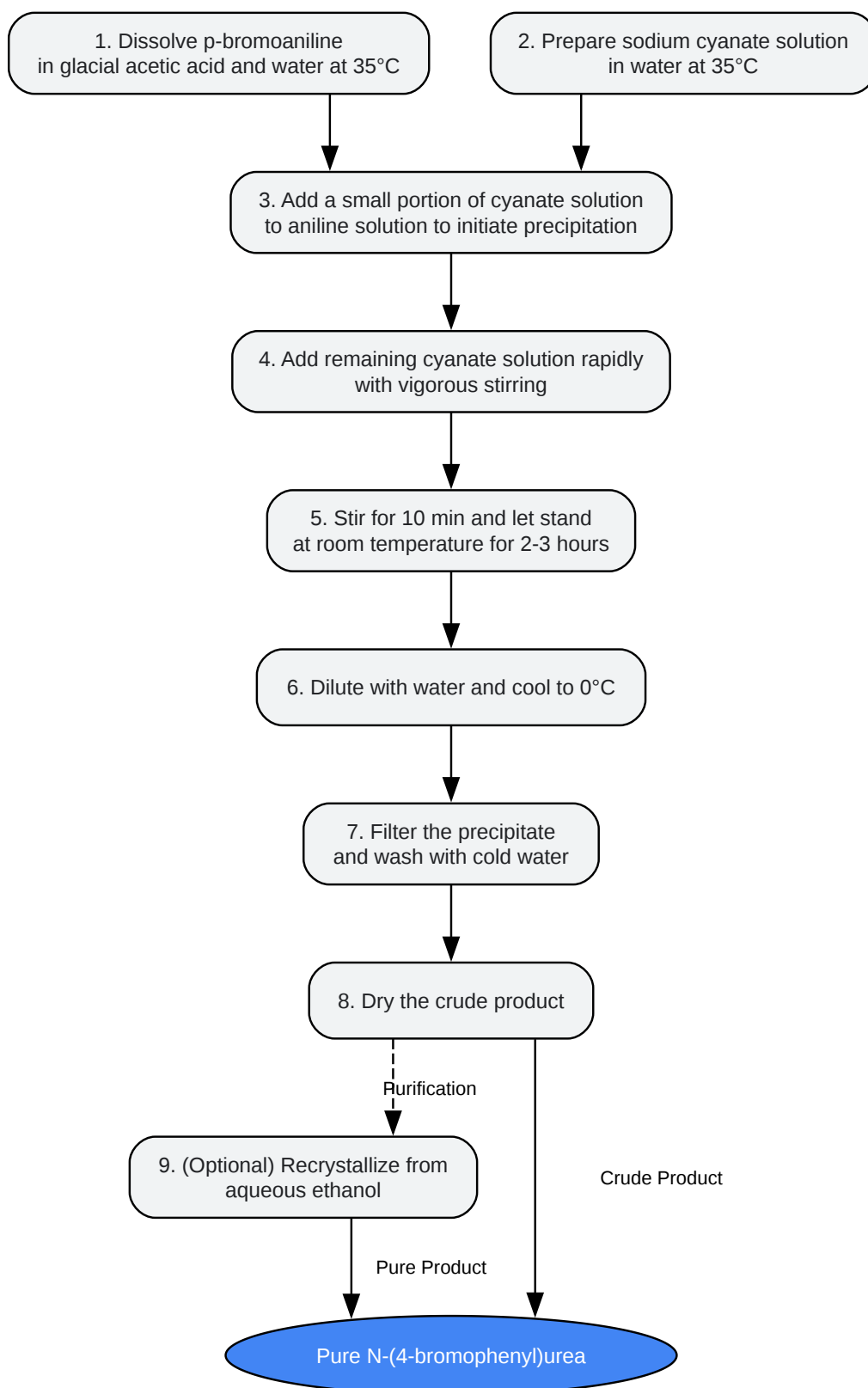
Procedure:

- Dissolution of p-Bromoaniline: In a 2-L beaker, dissolve 86 g (0.5 mole) of p-bromoaniline in a mixture of 240 mL of glacial acetic acid and 480 mL of water. Gently warm the mixture to 35°C to facilitate dissolution.
- Preparation of Sodium Cyanate Solution: In a separate beaker, prepare a solution of 65 g (1.0 mole) of sodium cyanate in 450 mL of water, also warmed to 35°C . Alternatively, a well-stirred suspension of the cyanate in 150 ml of water can be used.^[3]

- **Reaction Initiation:** While stirring the p-bromoaniline solution, slowly add approximately 50 mL of the sodium cyanate solution. Continue stirring until a white crystalline precipitate of the product begins to form.
- **Completion of Reaction:** Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous agitation. The reaction is exothermic, and the temperature will likely rise to 50–55°C.
- **Precipitation and Digestion:** Continue to stir the thick, paste-like suspension for an additional 10 minutes. Then, allow the mixture to stand at room temperature for 2–3 hours to ensure complete precipitation.
- **Dilution and Cooling:** Dilute the reaction mixture with 200 mL of water and then cool the mixture to 0°C in an ice bath.
- **Isolation of Crude Product:** Collect the crude **N-(4-bromophenyl)urea** by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining salts and acetic acid.
- **Drying of Crude Product:** Press the solid on the funnel to remove as much water as possible and then dry the product. The yield of crude, white crystalline **N-(4-bromophenyl)urea** should be between 95–100 g.[3]
- **Recrystallization (Optional):** For a purer product, the crude material can be recrystallized from aqueous ethanol. Use approximately 12 mL of ethanol and 3 mL of water for every gram of crude product. This process should yield lustrous white prisms of pure **N-(4-bromophenyl)urea** with a recovery of about 65%.[3]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **N-(4-bromophenyl)urea**.



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Caption: Step-by-step workflow for the synthesis of **N-(4-bromophenyl)urea**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- p-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
- Glacial acetic acid is corrosive. Handle with care.
- Sodium cyanate is harmful if swallowed.

Conclusion

The protocol described provides an efficient and reproducible method for the synthesis of **N-(4-bromophenyl)urea** from p-bromoaniline. The high yield and purity of the product make this procedure suitable for both academic research and larger-scale production in industrial settings. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis.

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